6-Bromo-2-(tribromomethyl)quinoline
Description
6-Bromo-2-(tribromomethyl)quinoline (CAS RN: 613-53-6) is a halogenated quinoline derivative with the molecular formula C₁₀H₆Br₃N and a molecular weight of 379.87 g/mol. It features a bromine atom at the 6-position and a tribromomethyl group (-CBr₃) at the 2-position of the quinoline ring. Its melting point is reported as 125–128°C . The tribromomethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C10H5Br4N |
|---|---|
Molecular Weight |
458.77 g/mol |
IUPAC Name |
6-bromo-2-(tribromomethyl)quinoline |
InChI |
InChI=1S/C10H5Br4N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h1-5H |
InChI Key |
BDVYXAPNHCUMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of quinoline derivatives is often modified to tune electronic and steric properties. Below is a comparison of 6-Bromo-2-(tribromomethyl)quinoline with other 2-substituted analogs:
Key Observations :
- Electron-withdrawing vs.
- Steric effects : The bulky -CBr₃ group may hinder reactions at the 2-position, whereas smaller substituents (e.g., -CH₃) allow easier functionalization.
- Biological activity: Piperazine- or morpholine-substituted analogs (e.g., 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline) show promise as kinase inhibitors , but the biological activity of the tribromomethyl derivative remains unexplored.
Substituent Variations at the 4-Position
Modifications at the 4-position often influence binding affinity in medicinal chemistry applications:
Key Observations :
- Halogen vs. oxygenated groups : Chloro (-Cl) or hydroxy (-OH) groups at the 4-position enhance polarity, affecting solubility and interaction with biological targets.
- Biological relevance : 4-propoxy derivatives (e.g., 16a ) exhibit dual EGFR/FAK kinase inhibitory activity, highlighting the importance of 4-position substituents in drug design .
Physicochemical and Spectroscopic Properties
- Melting points : Tribromomethyl derivatives (125–128°C ) generally have higher melting points than methyl or methoxy analogs due to increased molecular symmetry and halogen interactions.
- Mass spectrometry: 6-Bromo-2-substituted quinolines show characteristic isotopic patterns for bromine (e.g., [M]+ at m/z 266.1/268.1 for chloro analogs ).
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